molecular formula C30H43NO5S B12520067 1H-Indole-3-tetradecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]- CAS No. 651331-69-0

1H-Indole-3-tetradecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-

Cat. No.: B12520067
CAS No.: 651331-69-0
M. Wt: 529.7 g/mol
InChI Key: BPROFPXRTLBZSX-UHFFFAOYSA-N
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Description

1H-Indole-3-tetradecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]- is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a tetradecanol chain and methoxyphenyl sulfonyl group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-3-tetradecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]- typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1H-Indole-3-tetradecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1H-Indole-3-tetradecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The methoxyphenyl sulfonyl group may enhance the compound’s binding affinity and specificity . Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole-3-tetradecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its long tetradecanol chain and methoxyphenyl sulfonyl group differentiate it from other indole derivatives, making it a valuable compound for research and industrial applications .

Properties

CAS No.

651331-69-0

Molecular Formula

C30H43NO5S

Molecular Weight

529.7 g/mol

IUPAC Name

14-[4-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]tetradecan-1-ol

InChI

InChI=1S/C30H43NO5S/c1-35-26-19-21-27(22-20-26)37(33,34)31-24-25(30-28(31)17-15-18-29(30)36-2)16-13-11-9-7-5-3-4-6-8-10-12-14-23-32/h15,17-22,24,32H,3-14,16,23H2,1-2H3

InChI Key

BPROFPXRTLBZSX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC=C3OC)CCCCCCCCCCCCCCO

Origin of Product

United States

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